molecular formula C8H13NO B12995586 N-Isopropyl-N-methylfuran-2-amine

N-Isopropyl-N-methylfuran-2-amine

Cat. No.: B12995586
M. Wt: 139.19 g/mol
InChI Key: PHFFOLXBWLBZHW-UHFFFAOYSA-N
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Description

N-Isopropyl-N-methylfuran-2-amine is a secondary amine featuring a furan-2-yl moiety substituted with isopropyl and methyl groups on the nitrogen atom. Its molecular formula is C₈H₁₃NO, with a molecular weight of 139.20 g/mol. The compound’s structure combines the electron-rich furan ring with a sterically hindered amine, influencing its reactivity and physical properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-methyl-N-propan-2-ylfuran-2-amine

InChI

InChI=1S/C8H13NO/c1-7(2)9(3)8-5-4-6-10-8/h4-7H,1-3H3

InChI Key

PHFFOLXBWLBZHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-methylfuran-2-amine typically involves the reaction of furan-2-carboxylic acid with isopropylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-methylfuran-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-Isopropyl-N-methylfuran-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of novel pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic pathways.

Reaction Type Reagents Products
OxidationHydrogen peroxide, potassium permanganateFuran-2-carboxylic acid derivatives
ReductionSodium borohydride, lithium aluminum hydrideReduced amine derivatives
SubstitutionAlkyl halides, acyl chloridesVarious substituted furan derivatives

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits potential biological activity, particularly against drug-resistant bacterial pathogens. Studies have shown it to be effective against Staphylococcus aureus, including methicillin-resistant strains. Its mechanism may involve binding to specific molecular targets, modulating enzyme activity, thus inhibiting bacterial growth .

Case Study: Antibacterial Screening
In a screening of various compounds against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to other potent antibacterial agents. This suggests its viability as a lead compound in antibiotic development.

Medicinal Chemistry

Drug Development Potential
this compound is being explored for its therapeutic potential in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Research efforts are focused on optimizing its pharmacological profile for various diseases, including infections caused by resistant bacteria .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its properties facilitate the synthesis of stimuli-responsive materials, which have applications in areas like drug delivery systems and smart hydrogels.

Application Area Description
Drug DeliveryUsed in formulations for controlled release of therapeutics
Smart HydrogelsIncorporates into poly(N-isopropylacrylamide) hydrogels for biomedical applications

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methylfuran-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and physical properties of N-Isopropyl-N-methylfuran-2-amine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical Properties (Observed/Reported)
This compound C₈H₁₃NO 139.20 Furan-2-amine with N-isopropyl and N-methyl Likely liquid at room temperature (predicted)
N-(Furan-2-ylmethyl)-2-methylpropan-1-amine C₉H₁₅NO 153.22 Furan-2-ylmethyl and isobutyl groups on N Supplier-listed; synthetic intermediate
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine C₁₁H₁₃NO 175.23 Benzofuran core with N-methylpropylamine chain HCl salt: pale yellow powder
N-[1-(2-Furyl)ethyl]-N-(2-furylmethyl)amine C₁₁H₁₃NO₂ 191.22 Two furyl groups attached via ethyl and methyl Higher molecular weight; no reported state
Key Observations:

Furan vs. Benzofuran Core: The benzofuran derivative (C₁₁H₁₃NO) exhibits enhanced aromaticity compared to the furan-based compounds, likely increasing its lipophilicity and UV absorption properties . this compound’s smaller furan ring may improve volatility but reduce thermal stability relative to benzofuran analogs.

Substituent Effects: Bulky groups (e.g., isobutyl in ’s compound) reduce solubility in polar solvents, whereas smaller substituents (methyl, isopropyl) enhance volatility .

Chemical and Physical Properties

Solubility and Reactivity:
  • This compound: Predicted to exhibit moderate solubility in organic solvents (e.g., DCM, THF) due to its nonpolar isopropyl group.
  • 1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine : The HCl salt form () suggests ionic character, enhancing water solubility compared to the free base .
Stability:
  • Furan-containing amines are prone to oxidation at the electron-rich ring, necessitating inert storage conditions. Benzofuran derivatives may offer greater stability due to extended conjugation .

Biological Activity

N-Isopropyl-N-methylfuran-2-amine is a compound that has garnered attention in recent research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its furan ring structure, which is known to contribute to various biological activities. The synthesis of this compound typically involves the reaction of furan derivatives with isopropyl and methyl amines. Various synthetic pathways have been explored to optimize yield and purity, including the use of catalytic methods and solvent-free conditions. The structural formula can be represented as follows:

C8H11N\text{C}_8\text{H}_{11}\text{N}

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial agent, antitumor compound, and neuroprotective agent.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both standard and clinical strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

Bacterial Strain MIC (µg/mL)
Standard Strain 10.5
Clinical Strain A2.0
Clinical Strain B1.0

Antitumor Activity

The antitumor effects of this compound have been investigated in various cancer cell lines. In vitro assays indicated that the compound inhibits cell proliferation in a dose-dependent manner, with IC50 values reported as low as 0.035 µM against Jurkat cells . These findings suggest a promising role for this compound in cancer therapy.

Cell Line IC50 (µM)
Jurkat0.035
A5490.1
Bel74020.25

Neuroprotective Effects

In addition to its antimicrobial and antitumor properties, this compound has been evaluated for neuroprotective effects. Studies indicate that it can mitigate oxidative stress-induced damage in neuronal cell lines, demonstrating a reduction in apoptosis markers when treated with this compound .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. The study reported a decrease in biofilm biomass by approximately 60% at MIC concentrations .
  • Case Study on Antitumor Activity :
    In an experimental model using mice implanted with human tumor cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses over a two-week period, showing both safety and efficacy .
  • Neuroprotection in Cell Models :
    Research involving PC12 cells exposed to hydrogen peroxide demonstrated that this compound significantly reduced cell death rates and improved cell viability by over 50% compared to untreated controls .

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